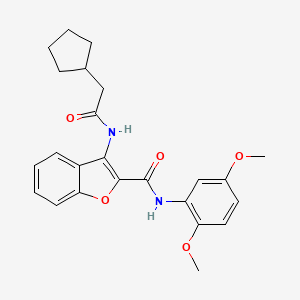

![molecular formula C14H12N4O B2400015 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide CAS No. 103779-36-8](/img/structure/B2400015.png)

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide” is a type of organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various protocols. One of the most effective methods involves the use of metal-free direct synthesis . This method is environmentally friendly and has been applied in the preparation of important drugs and promising drug candidates . Another method involves a facile, convenient, and environmentally benign one-pot synthesis from 2-aminopyridines and in-situ generated phenacyl bromides under microwave irradiation in polyethylene glycol (PEG-400) and water .

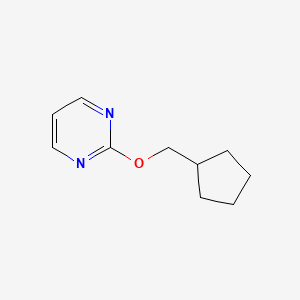

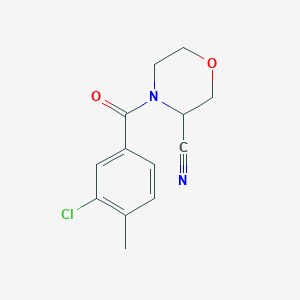

Molecular Structure Analysis

The molecular structure of “N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide” can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, LC-MS (ESI), and FT-IR . Theoretical chemical shifts can be calculated based on the optimized geometry of the molecule using the B3LYP method and the 6-311G++(d,p) basis set with the standard Gauge Invariant Atomic Orbital (GIAO) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include initial imine formation as the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .

Scientific Research Applications

- Background : The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has garnered significant interest .

- Details : Studies have evaluated the antibacterial and antifungal activity of compounds related to imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide. These investigations typically measure the diameters of zones of inhibition .

- Details : Imidazo[1,2-a]pyridine derivatives, such as Q203, have shown promise in treating TB. In an acute TB mouse model, Q203 significantly reduced bacterial load after 4 weeks of treatment .

- Details : Literature analysis reveals diverse pharmacological activities associated with imidazo[1,2-a]pyridine analogs. These activities span various therapeutic areas and provide valuable insights for drug development .

Anticancer Agents

Antimicrobial Activity

Tuberculosis Treatment

Pharmacological Activities

Future Directions

Mechanism of Action

Target of Action

The primary target of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with its target, cdk2, potentially altering its function . This interaction could result in changes to the cell cycle, affecting cell division and proliferation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the cell cycle, given its interaction with CDK2 . The downstream effects of this interaction could include alterations in cell division and proliferation, potentially leading to effects on tissue growth and development.

Result of Action

The molecular and cellular effects of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide’s action would likely be related to its impact on CDK2 and the cell cycle . This could result in changes to cell division and proliferation, potentially affecting tissue growth and development.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with CDK2 .

properties

IUPAC Name |

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-10(19)16-12-5-3-11(4-6-12)13-9-18-8-2-7-15-14(18)17-13/h2-9H,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDMYKMTJOZMEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)

![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2399935.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2399940.png)

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2399945.png)

![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)